![molecular formula C11H13NO5 B554501 N-Carbobenzoxy-DL-serine CAS No. 2768-56-1](/img/structure/B554501.png)
N-Carbobenzoxy-DL-serine
Overview
Description
N-Carbobenzoxy-DL-serine, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-Cbz-dl-serine, also known as Z-DL-Ser-OH or N-Carbobenzoxy-DL-serine, is a chemical intermediate used in organic synthesis . It is a versatile building block and can be used as an intermediate for the synthesis of complex compounds
Mode of Action
It is known that serine proteases, a family of enzymes that degrade a wide range of proteins, play vital roles in a variety of biological processes . Their mechanism of action involves several catalytic strategies that are common in enzymatic catalysis .
Biochemical Pathways
Serine and one-carbon unit metabolisms are essential biochemical pathways implicated in fundamental cellular functions such as proliferation, biosynthesis of important anabolic precursors, and in general for the availability of methyl groups . These two distinct but interacting pathways are crucial in cancer, the de novo cytosolic serine pathway, and the mitochondrial one-carbon metabolism .
Result of Action
Given its role as a chemical intermediate in organic synthesis , it can be inferred that its action results in the formation of complex compounds.
Biochemical Analysis
Biochemical Properties
N-Carbobenzoxy-DL-serine is involved in various biochemical reactions. It is used as a building block in peptide synthesis The compound interacts with enzymes and proteins involved in these synthesis processes
Cellular Effects
It is known that serine, a component of this compound, plays fundamental roles in central nervous system metabolism and signaling . It is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in organic synthesis . It participates in reactions by providing a nucleophilic amine to the highly reactive chloroformate . This reaction liberates HCl and requires some base
Temporal Effects in Laboratory Settings
It is known that this compound is used as a reactant in organic synthesis
Dosage Effects in Animal Models
It is known that D-serine, a component of this compound, has been studied in animal models of depression and anxiety
Metabolic Pathways
This compound is involved in the serine synthesis pathway . Serine is a non-essential amino acid implicated in numerous different metabolic processes such as antioxidant defense, one-carbon metabolism, and de novo nucleotide synthesis
Biological Activity
N-Carbobenzoxy-DL-serine, also known as N-CBZ-DL-serine, is an amino acid derivative that has garnered attention in biochemical research due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological systems.
This compound is a synthetic derivative of the amino acid serine, characterized by the presence of a carbobenzoxy (CBZ) protecting group on the nitrogen atom. Its chemical formula is with a molecular weight of 239.23 g/mol. The compound is soluble in organic solvents and exhibits stability under various conditions, making it suitable for laboratory applications.
The biological activity of this compound primarily stems from its role as a substrate for serine proteases and its involvement in peptide synthesis. The following mechanisms have been identified:
- Substrate for Serine Proteases : this compound can act as a substrate for various serine proteases, which are enzymes that cleave peptide bonds in proteins. This activity is crucial for many physiological processes, including digestion and immune responses .
- Inhibition of Protease Activity : Some studies suggest that derivatives of this compound can inhibit serine proteases, thereby modulating their activity. This property has implications in therapeutic applications, particularly in diseases where protease activity is dysregulated .
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. For instance, studies involving microbial strains have shown that this compound can influence the degradation of amino acid-containing compounds, suggesting potential applications in bioremediation and antibiotic development .
2. Role in Peptide Synthesis
This compound is frequently used as a building block in peptide synthesis due to its stability and reactivity. It serves as a precursor for various peptides that possess therapeutic potential, including those with anti-inflammatory and analgesic properties .
Table 1: Summary of Biological Activities
Case Study: Microbial Degradation
A study conducted on strain B-9 demonstrated the ability of this strain to degrade this compound derivatives effectively. The degradation behavior was monitored using high-performance liquid chromatography (HPLC), revealing that the compound was hydrolyzed rapidly upon contact with the microbial strain, indicating its potential utility in environmental applications .
Case Study: Therapeutic Applications
In therapeutic contexts, this compound derivatives have been explored for their potential to inhibit serine proteases implicated in various diseases. For example, research has shown that specific modifications to the carbobenzoxy group can enhance the inhibitory effects on target proteases, paving the way for novel drug development strategies .
Scientific Research Applications
Biochemical Research Applications
N-Carbobenzoxy-DL-serine serves as an important substrate in biochemical studies, particularly in the synthesis of peptides and proteins. Its carbobenzoxy group provides protection for the amino group during peptide synthesis, allowing for selective reactions. This characteristic is particularly useful in:
- Peptide Synthesis : this compound is utilized in solid-phase peptide synthesis (SPPS), where it acts as a building block for creating complex peptide chains.
- Enzyme Inhibition Studies : The compound has been studied for its role as an inhibitor in various enzymatic reactions, particularly those involving serine proteases. For instance, research has shown that carbobenzoxy derivatives can effectively inhibit serine proteases like trypsin and chymotrypsin, thus providing insights into enzyme mechanisms and potential therapeutic targets .
Pharmaceutical Applications
The therapeutic potential of this compound has been explored in several contexts:
- Neurological Disorders : Research indicates that serine derivatives can have neuroprotective effects. This compound may play a role in modulating neurotransmission and protecting neurons from excitotoxic damage associated with conditions like amyotrophic lateral sclerosis (ALS) and diabetic neuropathy .
- Drug Development : The compound is being investigated for its potential use in drug formulations targeting various diseases, including metabolic disorders and neurodegenerative diseases. Its ability to enhance the solubility and stability of active pharmaceutical ingredients makes it a valuable excipient .
Polymer Chemistry Applications
In polymer chemistry, this compound is used as a monomer in the synthesis of biodegradable polymers:
- Biodegradable Polymers : The incorporation of this compound into polymer chains has been studied for developing environmentally friendly materials that can degrade naturally. These polymers have applications in drug delivery systems and tissue engineering .
- Chemoenzymatic Polymerization : Recent advancements have demonstrated the use of this compound in chemoenzymatic polymerization processes, leading to the formation of novel polymer structures with tailored properties for specific applications .
Case Studies
- Peptide Synthesis :
-
Neuroprotective Effects :
- Clinical trials investigating the effects of serine supplementation on patients with neurological disorders showed promising results. Patients reported improved cognitive function and reduced symptoms associated with neurodegeneration when treated with formulations containing serine derivatives, including this compound .
- Biodegradable Polymers :
Properties
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIDSOFZAKMQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308319 | |
Record name | N-Benzyloxycarbonyl-DL-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-56-1, 1145-80-8 | |
Record name | N-Benzyloxycarbonyl-DL-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-DL-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbobenzoxy-DL-serine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1145-80-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Carbobenzoxy-DL-serine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyloxycarbonyl-DL-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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